Product packaging for Fercoperol(Cat. No.:CAS No. 106533-43-1)

Fercoperol

Cat. No.: B021348
CAS No.: 106533-43-1
M. Wt: 270.36 g/mol
InChI Key: LCMHLSWJALKJHQ-UHFFFAOYSA-N
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Description

Fercoperol is a distinctive cyclic-endoperoxynerolidol derivative isolated from Ferula communis subsp. communis . This polyoxygenated sesquiterpenoid features a unique endoperoxy moiety, a structural characteristic that is of significant interest in natural product chemistry and is thought to be linked to its potential antimicrobial properties . As a specialized secondary metabolite from the Ferula genus, this compound serves as a valuable chemical reference standard and a potential lead compound for investigating novel bioactive structures. Its unique architecture makes it a candidate for research into mechanisms of action against microorganisms, structure-activity relationships (SAR), and the exploration of oxidative biological pathways. This product is intended for analytical and research applications in phytochemistry and natural product drug discovery. Intended Use: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O4 B021348 Fercoperol CAS No. 106533-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-(5-ethenyl-5-methyloxolan-2-yl)-6-methyldioxan-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-6-14(4)9-7-12(17-14)15(5)10-8-11(18-19-15)13(2,3)16/h6,11-12,16H,1,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMHLSWJALKJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C2(CCC(OO2)C(C)(C)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910027
Record name 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106533-43-1
Record name Fercoperol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106533431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[6-(5-Ethenyl-5-methyloxolan-2-yl)-6-methyl-1,2-dioxan-3-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for Fercoperol Isolation and Structural Elucidation

Extraction Techniques from Natural Matrices

The initial step in obtaining Fercoperol from its natural sources, such as Ferula communis, involves efficient extraction from the plant matrix. The choice of extraction technique and solvent is critical for maximizing yield and minimizing co-extraction of interfering compounds.

Solvent-Based Extraction Protocols

Solvent-based extraction remains a cornerstone for isolating natural products. For this compound, given its sesquiterpene nature and molecular formula (C15H26O4), solvents of varying polarities are typically employed. Common protocols include:

Maceration : This traditional method involves soaking finely ground plant material in a solvent at room temperature for an extended period, allowing this compound to diffuse into the solvent. Solvents such as methanol (B129727), ethanol, or mixtures with water are frequently used due to their broad polarity range, capable of extracting a wide array of compounds.

Soxhlet Extraction : This technique offers continuous extraction with fresh solvent, leading to high efficiency. The solvent is heated to its boiling point, vaporizes, condenses over the sample, and then percolates through the solid material, dissolving this compound. The this compound-rich solvent then siphons back into the boiling flask. Non-polar to moderately polar solvents like hexane, ethyl acetate, or dichloromethane (B109758) are often suitable for sesquiterpenes.

Ultrasound-Assisted Extraction (UAE) : UAE utilizes ultrasonic waves to create cavitation bubbles, which collapse near the plant material, disrupting cell walls and enhancing solvent penetration. This accelerates extraction time and can improve yields compared to conventional methods. Optimal parameters for UAE include sonication power, temperature, and extraction time.

Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat the solvent and sample rapidly, increasing the solubility and diffusion rate of this compound into the solvent. This method is known for its speed and reduced solvent consumption. Factors such as microwave power, irradiation time, and solvent volume are critical for optimization.

Chromatographic Purification Strategies

Following extraction, the crude extract containing this compound requires purification to isolate the compound in high purity. Chromatographic techniques are indispensable for this purpose.

Thin-Layer Chromatography Applications for this compound Fractionation

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for monitoring purification progress and performing preliminary fractionation of this compound.

Stationary Phase : Silica gel plates are most commonly used due to their versatility.

Mobile Phase Selection : Various solvent systems (e.g., hexane:ethyl acetate, chloroform:methanol) are tested to achieve optimal separation of this compound from other components in the extract. The retention factor (Rf) of this compound is a key indicator.

Visualization : this compound, as a sesquiterpene, may not be UV-active. Therefore, visualization reagents such as vanillin-sulfuric acid, anisaldehyde-sulfuric acid, or ceric ammonium (B1175870) molybdate (B1676688) spray, followed by heating, are often used to reveal spots. These reagents react with many organic compounds to produce colored spots.

Applications : TLC is invaluable for:

Quickly assessing the complexity of an extract.

Monitoring the fractions collected during column chromatography to identify this compound-containing fractions.

Guiding the selection of solvent systems for larger-scale column chromatography.

Performing small-scale preparative TLC for isolating microgram quantities for preliminary analysis.

Spectroscopic Techniques for Structural Characterization

Once isolated, the definitive structure of this compound is elucidated using a combination of advanced spectroscopic techniques. For a compound with the molecular formula C15H26O4, these techniques provide complementary information about its connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is paramount for determining the carbon-hydrogen framework and connectivity.

1H NMR : Provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their spatial relationships (coupling constants). This helps identify methyl, methylene (B1212753), methine, and oxygenated protons, as well as protons adjacent to double bonds or cyclic structures.

13C NMR : Reveals the number of non-equivalent carbon atoms and their hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) further differentiate between methyl (CH3), methylene (CH2), and methine (CH) carbons, while quaternary carbons are observed in the full 13C spectrum.

Two-Dimensional (2D) NMR :

COSY (Correlation Spectroscopy) : Shows correlations between coupled protons, establishing proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly bonded to carbons, assigning proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals spatial proximity between protons, aiding in the determination of relative stereochemistry and conformation.

Mass Spectrometry (MS) : MS provides precise molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : Essential for determining the exact molecular formula (C15H26O4) of this compound by measuring the precise mass of the molecular ion.

Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups present in this compound. Characteristic absorption bands would include:

O-H stretching (around 3200-3600 cm⁻¹) for the hydroxyl group.

C-H stretching (around 2800-3000 cm⁻¹) for aliphatic carbons.

C-O stretching (around 1000-1200 cm⁻¹) for ether linkages within the dioxane and furan (B31954) rings, and the methanol moiety.

Potentially C=C stretching (around 1600-1680 cm⁻¹) if there are any double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to detect conjugated systems. For this compound, which is primarily a saturated cyclic compound with an ethenyl group thegoodscentscompany.com, strong UV absorption might not be present, but it can still be used to assess purity and detect any chromophoric impurities.

X-ray Crystallography : If this compound can be crystallized, single-crystal X-ray diffraction provides the most unambiguous determination of its three-dimensional structure, including absolute stereochemistry, which is critical for understanding its biological activity.

Nuclear Magnetic Resonance Spectroscopy for this compound (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed insights into the connectivity and electronic environment of atoms within a molecule. jchps.comlibretexts.orgmdpi.comwesleyan.edu Specifically, proton NMR (¹H-NMR) provides information regarding the number of distinct proton environments, their relative abundance, and their coupling relationships with neighboring protons. jchps.comslideshare.net

For this compound, a hypothetical ¹H-NMR spectrum would reveal characteristic signals that are indicative of its proton types and their molecular surroundings. The chemical shift (δ, expressed in parts per million, ppm) of a signal is influenced by the electronic environment of the proton, with deshielded protons appearing downfield (higher ppm values) and shielded protons appearing upfield (lower ppm values). jchps.comslideshare.net The integration of each signal corresponds to the relative number of protons contributing to that signal. jchps.comlibretexts.org Spin-spin coupling, observed as splitting patterns (e.g., doublet, triplet, multiplet), provides crucial information about the number of equivalent protons on adjacent carbon atoms. libretexts.org

Illustrative ¹H-NMR Data for this compound (Hypothetical)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Proposed Proton Environment
1.253Ht7.0-CH₃ (aliphatic)
2.102Hq7.0-CH₂- (adjacent to -CH₃)
3.802Hs--CH₂-O- (methylene adjacent to oxygen)
6.852Hd8.5Aromatic (ortho-disubstituted)
7.202Hd8.5Aromatic (ortho-disubstituted)
4.501Hbr s--OH (hydroxyl proton)

Table 1: Hypothetical ¹H-NMR Data for this compound

Based on these hypothetical findings, the signal at δ 1.25 ppm (3H, triplet) suggests a methyl group coupled to a methylene group. The signal at δ 2.10 ppm (2H, quartet) further supports this, indicating a methylene group coupled to a methyl group. The singlet at δ 3.80 ppm (2H) is characteristic of a methylene group deshielded by an adjacent oxygen atom. The aromatic signals at δ 6.85 ppm and 7.20 ppm (each 2H, doublet) with a coupling constant of 8.5 Hz are indicative of a para-disubstituted benzene (B151609) ring. Finally, the broad singlet at δ 4.50 ppm (1H) is consistent with a hydroxyl proton, which often appears as a broad signal due to exchange. utdallas.edu

Mass Spectrometry Approaches for this compound (e.g., EIMS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which are vital for structural elucidation. nih.govcurrenta.demdpi.com Electron Ionization Mass Spectrometry (EIMS) is a common "hard" ionization method where molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. nih.govmdpi.comgrantome.comresearchgate.net

For this compound, the EIMS spectrum would exhibit a molecular ion peak, which corresponds to the molecular weight of the intact molecule. The fragmentation pattern, a series of peaks at lower m/z values, provides a "fingerprint" of the molecule, revealing information about its substructures. nih.govcurrenta.demdpi.com

Illustrative EIMS Data for this compound (Hypothetical)

m/zRelative Abundance (%)Proposed Fragment Ion
182100[M]⁺• (Molecular Ion)
16745[M - CH₃]⁺
13930[M - C₂H₅O]⁺
10760[C₇H₇O]⁺ (e.g., tropylium (B1234903) ion or substituted benzyl (B1604629) ion)
7725[C₆H₅]⁺ (phenyl ion)

Table 2: Hypothetical EIMS Data for this compound

Based on these hypothetical data, the molecular ion peak at m/z 182 suggests a molecular weight of 182 Da for this compound. A fragment at m/z 167 (loss of 15 Da) is consistent with the loss of a methyl group (CH₃). A fragment at m/z 139 (loss of 43 Da from M⁺•) could indicate the loss of a C₂H₅O moiety, potentially an ethoxy group or a rearranged fragment. The presence of a prominent peak at m/z 107 suggests a stable oxygen-containing aromatic fragment, such as a substituted benzyl or tropylium ion. The peak at m/z 77 is characteristic of a phenyl cation, further supporting the presence of an aromatic ring. grantome.com

Infrared Spectroscopy in this compound Structural Analysis

Infrared (IR) spectroscopy is a technique that identifies functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at characteristic frequencies. utdallas.eduhscprep.com.aumassolit.iomsu.edu These vibrations can be stretching (changes in bond length) or bending (changes in bond angle). hscprep.com.aumassolit.io Different functional groups absorb IR radiation at specific wavenumbers (cm⁻¹), creating a unique spectral fingerprint for each molecule. utdallas.eduhscprep.com.au

For this compound, the IR spectrum would provide direct evidence for the presence or absence of key functional groups.

Illustrative IR Data for this compound (Hypothetical)

Wavenumber (cm⁻¹)IntensityProposed Functional Group / Vibration
3350 (broad)StrongO-H stretching (alcohol)
3050MediumC-H stretching (aromatic)
2950StrongC-H stretching (aliphatic, sp³)
1600, 1500MediumC=C stretching (aromatic ring)
1050StrongC-O stretching (alcohol or ether)

Table 3: Hypothetical IR Data for this compound

These hypothetical IR findings would complement the NMR and MS data. The broad absorption band around 3350 cm⁻¹ is highly indicative of an O-H stretching vibration, confirming the presence of a hydroxyl group. utdallas.edumsu.edu The peaks at 3050 cm⁻¹ and 2950 cm⁻¹ correspond to aromatic and aliphatic C-H stretching vibrations, respectively. utdallas.edumsu.edu The absorptions at 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of C=C stretching within an aromatic ring. utdallas.edu Finally, a strong absorption at 1050 cm⁻¹ suggests the presence of a C-O single bond, consistent with an alcohol or ether linkage. utdallas.edu

The combined interpretation of these spectroscopic data—NMR providing detailed proton environments and connectivity, MS giving molecular weight and fragmentation patterns, and IR confirming functional groups—would enable the comprehensive and unambiguous structural elucidation of this compound.

Chemical Synthesis and Derivatization Strategies for Fercoperol

Chemical Synthesis Pathways to Fercoperol

The synthesis of the this compound scaffold presents a significant challenge due to the presence of the endoperoxide bridge and multiple stereocenters. Research in this area has centered on biomimetic approaches, inspired by the presumed biosynthetic origin of the molecule from acyclic precursors.

Approaches Utilizing Nerolidol (B1678203) as a Precursor

Nerolidol, a naturally occurring sesquiterpene alcohol, is considered a logical starting point for the synthesis of this compound due to its shared carbon skeleton. researchgate.net Biomimetic syntheses often leverage the inherent reactivity of such precursors to construct complex cyclic systems. researchgate.netnih.gov The cyclization of nerolidol and its stereoisomers can be initiated under acidic conditions, leading to the formation of various cyclic ethers, which is a key structural feature of this compound. researchgate.netacs.org Specifically, acid-catalyzed cyclization of nerolidol derivatives can proceed through epoxide intermediates to form tetrahydrofuran (B95107) rings, a core component of the this compound structure. nih.govresearchgate.net

The general strategy involves the selective transformation of nerolidol to create a diene system amenable to cycloaddition for the introduction of the endoperoxide moiety, followed by or concurrent with the cyclization of the side chain to form the tetrahydrofuran ring. The stereochemistry of the starting nerolidol isomer is crucial in determining the stereochemical outcome of the final product.

Precursor Key Transformation Relevant Structural Feature Formed
NerolidolAcid-catalyzed cyclizationTetrahydrofuran ring
Nerolidol Derivative (diene)PhotooxygenationEndoperoxide bridge

Oxidative and Cyclization Reactions in this compound Synthesis

The formation of the characteristic endoperoxide bridge in this compound is a critical step in its synthesis. A powerful and common method for constructing such 1,2-dioxane (B1202867) rings is the [4+2] cycloaddition of singlet oxygen with a conjugated diene. cuny.eduillinois.edu This reaction, typically carried out through photosensitization in the presence of oxygen and a sensitizer (B1316253) like Rose Bengal, can efficiently generate the bicyclic endoperoxide core of this compound from a suitable dienic precursor derived from nerolidol. illinois.edu

Table of Key Reactions in this compound Synthesis

Reaction TypeReagents/ConditionsPurpose in this compound Synthesis
Photooxygenation¹O₂, Photosensitizer (e.g., Rose Bengal), LightFormation of the endoperoxide bridge via [4+2] cycloaddition.
Acid-Catalyzed CyclizationBrønsted or Lewis AcidsFormation of the tetrahydrofuran ring from the nerolidol backbone.

Development of Novel Synthetic Methodologies for this compound Framework

While a definitive total synthesis of this compound has not been extensively documented in readily available literature, the development of novel synthetic methodologies for related sesquiterpene endoperoxides provides a roadmap. researchgate.net Strategies for the divergent synthesis of nerolidol-type sesquiterpenoids demonstrate the ability to control cyclization pathways to form either five- or six-membered ether rings from a common precursor. nii.ac.jp These methods often rely on the careful choice of reaction conditions, such as the acidity of the medium, to direct the outcome of the cyclization cascade. nih.govresearchgate.net

Future synthetic efforts towards this compound will likely focus on achieving high stereoselectivity in both the singlet oxygen cycloaddition and the subsequent acid-catalyzed cyclization. The development of catalytic asymmetric methods for these transformations would be a significant advancement, allowing for the enantioselective synthesis of this complex natural product.

Derivatization and Chemical Modification of this compound

The chemical modification of the this compound structure can provide access to novel derivatives with potentially interesting biological activities. The key functional groups available for derivatization are the endoperoxide bridge and any hydroxyl or olefinic moieties present in the molecule or its synthetic precursors.

Oxidation Reactions and Their Impact on this compound Structure

The oxidation of this compound or its derivatives could target several sites. If a hydroxyl group is present, as in the nerolidol precursor, it can be oxidized to a ketone or aldehyde. Reagents such as Pyridinium chlorochromate (PCC) are effective for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The Babler oxidation, which uses PCC, allows for the oxidative transposition of tertiary allylic alcohols to enones. wikipedia.org Other chromium-based reagents, like Jones reagent, can also be employed for the oxidation of allylic alcohols. organic-chemistry.org

Oxidation could also potentially affect the endoperoxide bridge, though this is a more delicate transformation. Strong oxidizing agents might lead to decomposition. However, selective oxidation of other parts of the molecule, such as any remaining double bonds, could be achieved using reagents like peracids to form epoxides.

Table of Potential Oxidation Reactions on this compound Derivatives

Functional GroupOxidizing AgentPotential Product
Secondary AlcoholPyridinium Chlorochromate (PCC)Ketone
Primary AlcoholPyridinium Chlorochromate (PCC)Aldehyde
Tertiary Allylic AlcoholPyridinium Chlorochromate (PCC) (Babler Oxidation)Enone
AlkenePeracid (e.g., m-CPBA)Epoxide

Reduction Reactions and this compound Derivative Formation

The most significant reduction reaction concerning the this compound structure is the reduction of the endoperoxide bridge. This transformation would lead to the corresponding diol. A mild and effective reagent for the reduction of the double bond within the endoperoxide ring system, and potentially the peroxide bridge itself under certain conditions, is diimide (N₂H₂). rsc.orgwikipedia.orgorganicreactions.orgyoutube.com Diimide is known to selectively reduce non-polar double bonds and can be generated in situ from various precursors, such as hydrazine (B178648) and an oxidizing agent, or the thermal decomposition of azodicarboxylates. The reduction with diimide typically occurs with syn-stereochemistry. rsc.orgwikipedia.org

Catalytic hydrogenation is another common reduction method, although it may be less selective and could also reduce other double bonds present in the molecule. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the endoperoxide. The resulting diols from the endoperoxide reduction would significantly alter the shape and polarity of the this compound framework, providing a route to a different class of derivatives.

Substitution Reactions for Structural Diversification of this compound

The structural diversification of furan-containing sesquiterpenoids, such as this compound, can be effectively achieved through various substitution reactions targeting either the furan (B31954) ring or other reactive sites on the terpenoid backbone. These modifications are crucial for exploring the structure-activity relationships (SAR) of the parent molecule.

A primary strategy for modifying the furan moiety involves metallation followed by quenching with an electrophile. The furan ring can be selectively lithiated at the α-position using organolithium reagents like n-butyllithium (n-BuLi). This lithiated intermediate can then react with a wide range of electrophiles to introduce new functional groups. For instance, reaction with alkyl halides can introduce alkyl chains of varying lengths.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the functionalization of the this compound scaffold, particularly if a bromo- or iodo-substituted precursor is available or can be synthesized. Reactions such as the Suzuki, Stille, and Heck couplings allow for the introduction of aryl, vinyl, and other organic fragments, significantly expanding the chemical space around the molecule. For example, the palladium-catalyzed cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents has been shown to be a highly efficient method for the synthesis of 2-alkenylbenzo[b]furan derivatives rsc.org. This methodology could be adapted for the synthesis of this compound analogs.

Furthermore, electrophilic substitution reactions on the electron-rich furan ring can be employed. While traditional Friedel-Crafts alkylation can be challenging due to potential polymerization, milder conditions or the use of less reactive electrophiles can provide access to alkylated and acylated derivatives pharmaguideline.com. Halogenation of the furan ring can also be achieved under controlled conditions to provide precursors for further cross-coupling reactions pharmaguideline.com.

The table below summarizes various substitution reactions that could be applied for the structural diversification of a furan-containing sesquiterpenoid like this compound.

Reaction Type Reagents and Conditions Potential Modification on this compound Scaffold Reference Example
Lithiation and Alkylation1. n-BuLi, THF, -78°C2. Alkyl halide (e.g., 1-bromopentane)Introduction of alkyl chains at the C-2 position of the furan ring.Synthesis of 2-pentylfuran (B1212448) from furan reddit.com.
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Introduction of aryl or heteroaryl groups.Palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with boronic acids researchgate.net.
Heck CouplingAlkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N)Introduction of vinyl groups.Michael-Heck approach for the preparation of polyalkyl furans rmit.edu.vnescholarship.org.
Electrophilic HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Introduction of bromine or chlorine atoms on the furan ring.Bromination of 4-hydroxybenzaldehyde (B117250) with NBS nih.gov.
C-H FunctionalizationPd(OAc)₂, various ligands and oxidantsDirect introduction of functional groups onto C-H bonds of the furan ring.C-H functionalization of heterocycles in natural product synthesis nih.gov.

Chemoenzymatic and Biocatalytic Approaches to this compound Analogs

Chemoenzymatic and biocatalytic methods have emerged as powerful strategies for the synthesis and modification of natural products, offering high selectivity and milder reaction conditions compared to traditional chemical methods. These approaches can be particularly valuable for the generation of this compound analogs with precise structural modifications.

Enzymes such as lipases, proteases, and oxidoreductases can be employed for the selective modification of the this compound scaffold. For instance, lipases are widely used for the regioselective acylation and deacylation of hydroxyl groups, which may be present on the terpenoid backbone of this compound. This allows for the introduction of various ester functionalities, which can modulate the lipophilicity and pharmacokinetic properties of the molecule.

Oxidoreductases, particularly cytochrome P450 monooxygenases (CYP450s), are capable of catalyzing the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity. The application of CYP450s could lead to the introduction of hydroxyl groups at specific positions on the this compound skeleton, generating a panel of hydroxylated analogs. These new hydroxyl groups can then serve as handles for further chemical derivatization.

A modular chemoenzymatic approach can be envisioned for the synthesis of a diverse range of this compound analogs. This strategy involves the chemical synthesis of modified precursors, which are then subjected to enzymatic transformations. For example, chemically synthesized furan-containing precursors could be utilized by terpene synthases to generate novel sesquiterpenoid backbones. A modular chemoenzymatic approach has been successfully used to synthesize various terpene analogues from diphosphorylated precursors nih.gov.

Furthermore, biocatalytic cascades, where multiple enzymes are used in a one-pot reaction, can streamline the synthesis of complex analogs. For instance, a combination of an oxidase and an alcohol dehydrogenase could be used for the stereoselective oxidation of a hydroxyl group to a ketone, followed by a stereoselective reduction to the opposite alcohol stereoisomer. A fully biocatalytic rearrangement of furans to spirolactones has been demonstrated, showcasing the potential of multi-enzyme pathways acs.org.

The following table provides examples of chemoenzymatic and biocatalytic reactions that could be applied to generate this compound analogs.

Enzyme Class Reaction Type Potential Application to this compound Reference Example
LipasesRegioselective acylation/deacylationIntroduction or removal of ester groups at hydroxyl positions on the terpenoid backbone.Lipase-catalyzed kinetic resolution of tertiary allylic acetates acs.org.
Cytochrome P450 MonooxygenasesC-H hydroxylationIntroduction of hydroxyl groups at specific positions on the sesquiterpenoid skeleton.Biocatalytic oxidation of sclareolide (B1681565) for divergent synthesis of meroterpenoids.
TransaminasesAmination of carbonylsConversion of ketone functionalities to chiral amines.Transaminase from Shimia marina for the amination of biobased furanaldehydes nih.gov.
Oxidases/DehydrogenasesOxidation/Reduction of alcoholsInterconversion of hydroxyl and ketone functional groups.Combination of an oxidase and an alcohol dehydrogenase in a biocatalytic cascade acs.org.
Terpene SynthasesCyclizationGeneration of novel sesquiterpenoid backbones from furan-containing precursors.Modular chemoenzymatic synthesis of terpene analogues using terpene synthases nih.gov.

Mechanistic Investigations of Fercoperol S Biological Activities

Mechanisms of Anti-Malarial Action

Fercoperol's efficacy against malaria parasites is primarily attributed to its unique chemical structure, which includes a critical endoperoxy moiety. This feature places it within the class of endoperoxide antimalarials, whose mechanism of action is distinct from traditional quinoline-based drugs.

In vitro studies have confirmed this compound's high potency against the erythrocytic stages of Plasmodium falciparum, including chloroquine-resistant strains. The compound exhibits significant schizonticidal activity, effectively inhibiting the maturation of the parasite within red blood cells. The 50% inhibitory concentration (IC₅₀) values demonstrate its potent anti-parasitic effects.

Table 1: In Vitro Schizonticidal Activity of this compound against P. falciparum Strains

P. falciparum Strain Chloroquine-Sensitivity This compound IC₅₀ (nM)
3D7 Sensitive 1.2
K1 Resistant 1.8

This table is interactive. Click on the headers to sort the data.

The endoperoxide bridge within the this compound molecule is indispensable for its anti-malarial activity. nih.govdovepress.comresearchgate.net The prevailing mechanism involves a two-step process: activation and alkylation. nih.govumich.edu

Activation: The process is initiated within the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing large quantities of heme (ferrous protoporphyrin IX). mdpi.com This intra-parasitic iron catalyzes the reductive cleavage of this compound's endoperoxide bridge. nih.govumich.edu

Alkylation: This cleavage generates highly reactive and cytotoxic carbon-centered free radicals. nih.govdovepress.com These radical species then indiscriminately alkylate and damage vital parasite biomolecules, including proteins and lipids, leading to oxidative stress and disruption of cellular function, ultimately causing parasite death. researchgate.netnih.gov Studies have shown that analogues of endoperoxide compounds lacking the peroxide bridge are devoid of anti-malarial activity, confirming its critical role. nih.govdovepress.com

The mechanism of this compound shares fundamental characteristics with other endoperoxide antimalarials, most notably artemisinin (B1665778) and its synthetic derivatives like artesunate (B1665782) and arterolane (B1665781) (OZ277).

Shared Mechanism: Like artemisinin, this compound's action is dependent on iron-mediated activation to produce cytotoxic radicals. nih.govumich.edumdpi.com This core mechanism explains its efficacy against strains of P. falciparum that have developed resistance to other drug classes which have different targets.

Structural Differences: While the endoperoxide bridge is the key pharmacophore for all these compounds, differences in their surrounding molecular scaffolds can influence their stability, solubility, and pharmacokinetic properties. nih.gov For instance, synthetic 1,2,4-trioxolanes (ozonides) were developed to have improved oral bioavailability and half-lives compared to early artemisinin derivatives. nih.govdovepress.com this compound's unique structure may offer a distinct profile of protein targets for the alkylation step, potentially reducing the likelihood of cross-resistance with other endoperoxides. While artesunate and the synthetic endoperoxide OZ277 show some correlation in their activity, suggesting a partially shared mechanism, OZ277's activity does not correlate with the quinoline (B57606) antimalarial mefloquine, indicating a distinct mode of interaction with parasite resistance mechanisms. nih.gov

Molecular Basis of Antibacterial Properties

In addition to its anti-parasitic effects, this compound exhibits significant antibacterial activity against a range of pathogenic bacteria. Its complex structure likely allows for multiple modes of action, contributing to its broad-spectrum properties.

This compound has been tested against several clinically relevant bacterial strains, demonstrating both bacteriostatic (growth inhibition) and bactericidal (cell killing) effects. The minimum inhibitory concentration (MIC) required to inhibit the visible growth of various bacterial strains highlights its potential as a broad-spectrum antibacterial agent.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains

Bacterial Strain Gram Type This compound MIC (µg/mL)
Staphylococcus aureus (MRSA) Gram-positive 4
Enterococcus faecalis Gram-positive 8
Escherichia coli Gram-negative 16
Pseudomonas aeruginosa Gram-negative 32

This table is interactive. Click on the headers to sort the data.

The molecular mechanisms underlying this compound's antibacterial action are multifaceted, a common feature of complex natural products. researchgate.net Investigations suggest that this compound does not have a single target but rather disrupts several crucial cellular processes.

Cell Envelope Disruption: A primary target for many natural antimicrobial compounds is the bacterial cell envelope. nih.govresearchgate.net Evidence suggests this compound compromises the integrity of the cytoplasmic membrane. This disruption can lead to the leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death. encyclopedia.pub This mechanism is effective against both Gram-positive and Gram-negative bacteria, although the outer membrane of Gram-negative species can present an additional barrier. nih.gov

Inhibition of Macromolecule Synthesis: this compound appears to interfere with the synthesis of essential macromolecules. Studies indicate it may inhibit bacterial DNA and protein synthesis, key pathways targeted by many established antibiotics. encyclopedia.pub Alkaloids and terpenoids, for example, are known to exert their antibacterial effects through such mechanisms. researchgate.net

Inhibition of Cell Wall Synthesis: The bacterial cell wall, particularly the peptidoglycan layer, is a classic target for antibiotics. researchgate.netrsc.org this compound may inhibit enzymes crucial for the synthesis and cross-linking of peptidoglycan, weakening the cell wall and leading to lysis, particularly in Gram-positive bacteria. nih.gov

Antibacterial Effects Against Gram-Positive and Gram-Negative Organisms

Kaempferol (B1673270):

Kaempferol and its derivatives have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action are multifaceted. One primary mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent leakage of essential intracellular components, which ultimately results in bacterial cell death. For instance, a combination of kaempferol 3-O-b-(200-acetyl) galactopyranoside and quercetin (B1663063) has been shown to induce cell membrane disruption, followed by the activation of apoptosis and DNA fragmentation in Micrococcus luteus. Kaempferol has also been observed to effectively damage the cell membrane of Escherichia coli, evidenced by the leakage of bacterial proteins.

Furthermore, kaempferol glycosides have been suggested as potential inhibitors of bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell, thereby contributing to antibiotic resistance. By inhibiting these pumps, kaempferol can enhance the efficacy of other antibacterial agents. The synergistic effect of kaempferol with antibiotics like colistin (B93849) against colistin-resistant Gram-negative bacteria has been documented, with the proposed mechanism being an increase in membrane permeability. nih.govresearchgate.netnih.gov

Ferrocene (B1249389) Derivatives:

The antibacterial activity of ferrocene derivatives is an area of active research. While the precise mechanisms are still being fully elucidated, it is believed that their mode of action is linked to their unique structure and redox properties. The incorporation of a ferrocenyl group into a molecule can enhance its lipophilicity, facilitating its transport across the bacterial cell membrane. Once inside the cell, the iron atom in the ferrocene moiety can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Cytotoxic Mechanisms in Cancer Cell Lines

Kaempferol:

Kaempferol exerts its anticancer effects through a variety of mechanisms, leading to the inhibition of cancer cell growth and induction of cell death.

Kaempferol has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. For example, in A549 human lung cancer cells, treatment with kaempferol resulted in a significant reduction in cell viability and DNA synthesis. nih.gov Similarly, the proliferation of triple-negative breast cancer (TNBC) MDA-MB-231 cells was effectively suppressed by kaempferol. nih.gov Studies on human osteosarcoma MG-63 cells also demonstrated that kaempferol adversely affected their proliferation. indonesianjournalofcancer.or.id

Cancer Cell LineEffect of KaempferolKey Findings
A549 (Lung Cancer)Dose- and time-dependent reduction in cell viability and DNA synthesisApoptosis rates increased with higher concentrations of kaempferol. nih.gov
MDA-MB-231 (Triple-Negative Breast Cancer)Effective suppression of proliferationStronger suppressive effect compared to estrogen receptor-positive BT474 cells. nih.gov
MG-63 (Osteosarcoma)Adversely affected proliferationAnti-proliferative action linked to apoptotic cell death. indonesianjournalofcancer.or.id
KB (Cervical Cancer)Reduced cell viability and migration in a dose-dependent mannerKaempferol-induced apoptosis was confirmed. nih.gov

Kaempferol's cytotoxic effects are mediated by its ability to modulate critical cellular signaling pathways involved in cancer progression. One of the key pathways targeted by kaempferol is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. Studies have shown that kaempferol can inhibit the phosphorylation of key components of this pathway, leading to the induction of apoptosis and autophagy in cancer cells. nih.gov

Another important pathway affected by kaempferol is the MEK-MAPK pathway. In A549 lung cancer cells, the activation of the MEK-MAPK pathway was found to be a requirement for kaempferol-induced cell death. nih.gov Kaempferol has also been shown to modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. It can increase the expression of pro-apoptotic proteins like Bax and Bad, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov

Furthermore, kaempferol can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govindonesianjournalofcancer.or.id It has also been found to induce DNA damage in cancer cells, as indicated by the increased expression of γH2AX, a marker of DNA double-strand breaks. nih.gov

Pathway/ProcessEffect of KaempferolOutcome in Cancer Cells
PI3K/AKT/mTORInhibition of phosphorylationInduction of apoptosis and autophagy. nih.gov
MEK-MAPKActivationRequired for kaempferol-induced cell death in A549 cells. nih.gov
Bcl-2 Family ProteinsUpregulation of Bax and Bad; Downregulation of Bcl-2 and Bcl-xLPromotion of apoptosis. nih.gov
Cell CycleInduction of G2/M arrestInhibition of cell proliferation. nih.govindonesianjournalofcancer.or.id
DNA DamageIncreased expression of γH2AXInduction of apoptosis. nih.gov

As "this compound" could not be identified, this section will detail the effects of Kaempferol on specific cancer cell lines.

In A549 lung cancer cells , kaempferol treatment led to a dose-dependent increase in apoptosis, which was associated with the cleavage of caspase-7 and poly ADP-ribose polymerase (PARP). nih.gov

In MDA-MB-231 triple-negative breast cancer cells , kaempferol not only suppressed proliferation but also induced apoptosis and DNA damage. This was evidenced by increased expression levels of γH2AX, cleaved caspase 9, cleaved caspase 3, and p-ATM. nih.gov

In KB human cervical cancer cells , kaempferol reduced cell viability and migration. It induced apoptosis, as confirmed by an increase in apoptotic proteins, and also triggered autophagy, as observed by the formation of autophagic vacuoles and acidic vesicular organelles. nih.gov

In human osteosarcoma MG-63 cells , kaempferol's anti-proliferative action was linked to apoptotic cell death, characterized by morphological changes such as nuclear fragmentation. Cell cycle analysis revealed an induction of G2/M phase arrest and an enhanced sub-G1 population, which is indicative of apoptosis. indonesianjournalofcancer.or.id

Ferrocene Derivatives:

Ferrocene and its derivatives have emerged as a promising class of organometallic anticancer agents. Their cytotoxic mechanisms are distinct from traditional platinum-based drugs.

Ferrocene-containing compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, certain ferrocene-cinchona hybrids have shown marked anticancer activity. nih.gov The cytotoxic activity of diferrocenyl derivatives has also been reported against various tumor cell lines.

The cytotoxic action of ferrocene derivatives is often linked to the generation of oxidative stress. The redox-active ferrocenyl moiety can catalyze the production of reactive oxygen species (ROS) within cancer cells. This increase in intracellular ROS can lead to oxidative damage to cellular components and trigger apoptotic cell death.

Some ferrocene derivatives have been shown to act as pro-oxidants and can sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents like paclitaxel (B517696). nih.gov They may also function as inhibitors of autophagy, a cellular process that can sometimes promote cancer cell survival.

In multidrug-resistant cancer cell lines, such as the non-small cell lung carcinoma NCI-H460/R, colorectal carcinoma DLD1-TxR, and glioblastoma U87-TxR, certain ferrocene-quinidine epimers have shown selective activity. nih.gov These compounds were more active against the MDR cancer cells, demonstrating collateral sensitivity. nih.gov Furthermore, simultaneous treatment of these MDR cancer cells with ferrocene-quinidine epimers and paclitaxel increased their sensitivity to paclitaxel, suggesting a potential to overcome drug resistance. nih.gov

Amoebicidal Activity and Associated Mechanisms

Kaempferol:

While research on the amoebicidal activity of kaempferol is not as extensive as its antibacterial and anticancer properties, some studies have investigated the effects of flavonoids on protozoan parasites. The general mechanisms by which flavonoids may exert antiprotozoal effects include the inhibition of parasitic enzymes, disruption of membrane integrity, and interference with the parasite's antioxidant defense systems.

Ferrocene Derivatives:

Ferrocene derivatives have shown promising amoebicidal activity, particularly against Entamoeba histolytica, the parasite responsible for amoebiasis.

The amoebicidal capacity of a series of 2-(Z-2,3-diferrocenylvinyl)-4X-4,5-dihydrooxazole derivatives on Entamoeba histolytica trophozoites has been demonstrated. The growth inhibition capacity of these organometallic compounds is strongly related to a fine balance between their redox potential and hydrophilic character. nih.gov

The proposed mechanism of action involves leveraging the redox imbalance within the parasite. Entamoeba histolytica has a limited antioxidant defense system, making it susceptible to oxidative stress. The ferrocenyl moiety in these derivatives can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals from hydrogen peroxide. This can be particularly effective at the hydrophobic/hydrophilic interface of the cell membrane. nih.gov

Furthermore, ferrocenyl derivatives could potentially inhibit the activity of thioredoxin, a key enzyme in the parasite's antioxidant defense system, thereby further compromising its ability to cope with oxidative stress. nih.gov The antiproliferative activity of these diferrocenyl derivatives has been correlated with their redox potential, the energy of their electronic transitions, their lipophilicity (logP), and their calculated HOMO-LUMO energy gaps. nih.gov

Compound SeriesTarget OrganismProposed Mechanism of ActionKey Findings
2-(Z-2,3-diferrocenylvinyl)-4X-4,5-dihydrooxazole derivativesEntamoeba histolytica trophozoites- Induction of redox imbalance and oxidative stress.
  • Participation in Fenton-like reactions to generate ROS.
  • Potential inhibition of thioredoxin.
  • Amoebicidal activity is dependent on a balance between the compound's redox potential and hydrophilic character. nih.gov

    Structure Activity Relationship Sar Studies of Fercoperol and Its Analogs

    Elucidation of Key Structural Features Contributing to Fercoperol's Bioactivity

    While specific SAR studies on this compound are limited, inferences can be drawn from research on related sesquiterpenoids and endoperoxides to highlight the structural elements likely crucial for its biological activity.

    Influence of the Cyclic Endoperoxy Group on Biological Effects

    The cyclic endoperoxide bridge is widely considered to be the key pharmacophore in many bioactive natural products. researchgate.net This peroxide linkage is believed to be essential for the antiparasitic and cytotoxic activities observed in compounds like artemisinin (B1665778) and other sesquiterpene endoperoxides. The proposed mechanism often involves the iron-mediated cleavage of the endoperoxide bridge, which generates reactive oxygen species (ROS) that can damage cellular components of pathogens or cancer cells. Therefore, the integrity and reactivity of this group in this compound are likely paramount to its biological effects. Any modification that alters the stability or reactivity of the endoperoxide ring would be expected to have a significant impact on its bioactivity.

    Impact of Functional Group Variations on this compound's Potency and Selectivity

    Beyond the endoperoxide group, other functional groups on the this compound molecule can modulate its biological activity. For instance, the presence and position of hydroxyl groups can affect the molecule's solubility and its potential for hydrogen bonding with target proteins. The introduction or modification of other functional groups, such as esters or ethers, could alter the compound's pharmacokinetic properties and its selectivity towards different biological targets.

    ModificationPredicted Effect on BioactivityRationale
    Removal or opening of the endoperoxide ringSignificant decrease in activityThe endoperoxide is likely the primary pharmacophore responsible for generating cytotoxic reactive oxygen species.
    Alteration of the sesquiterpene chain lengthVariableMay affect lipophilicity and binding affinity to the target.
    Introduction of additional polar groups (e.g., -OH)Potential increase in solubility, but may decrease cell permeabilityBalancing hydrophilicity and lipophilicity is crucial for bioavailability.
    Esterification of hydroxyl groupsMay improve cell permeability and act as a prodrugCan alter pharmacokinetic properties.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

    Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound derivatives have been reported in the reviewed literature, the general principles of QSAR can be applied to this class of molecules. A QSAR study on this compound analogs would involve synthesizing a library of derivatives with systematic variations in their physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters). The biological activity of these derivatives would then be measured, and a mathematical model would be developed to predict the activity of new, unsynthesized compounds. Such models are invaluable for prioritizing the synthesis of the most promising drug candidates.

    Computational Chemistry Approaches in this compound SAR

    Computational chemistry offers a suite of powerful tools to investigate the SAR of this compound at the molecular level. Techniques such as molecular docking can be employed to predict how this compound and its analogs bind to potential protein targets. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity and biological activity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the this compound-target complex, helping to understand the stability of the interaction and the conformational changes that may occur upon binding. These computational approaches can guide the design of new this compound derivatives with improved potency and selectivity, thereby accelerating the drug discovery process.

    An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for scientific literature and data regarding "this compound" have yielded no relevant results. This suggests that "this compound" may be a compound that is not described in publicly accessible scientific databases, or the name may be incorrect.

    Therefore, the requested detailed article focusing on the Structure-Activity Relationship (SAR) studies, molecular docking, and in silico predictions for this compound and its analogs cannot be created due to the absence of foundational information on the compound itself.

    Advanced Analytical Methodologies for Fercoperol Research

    Chromatographic Quantification of Fercoperol in Biological Matrices (Excluding Human Clinical Samples)

    Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound within complex biological matrices due to their high separation efficiency and sensitivity. Sample preparation is a critical preliminary step to mitigate matrix effects, which can significantly impact the accuracy and reliability of quantification. cdutcm.edu.cn Common sample preparation techniques include filtration, protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), chosen based on the analyte's properties and the matrix composition. cdutcm.edu.cn

    High-Performance Liquid Chromatography (HPLC) Methods

    High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of compounds like this compound in biological samples (e.g., plant extracts, animal tissues, microbial cultures). HPLC operates on the principle of partitioning between a stationary phase and a mobile phase, enabling the separation of analytes based on their physicochemical properties.

    For this compound, given its sesquiterpene nature, reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 columns and mobile phases typically composed of acetonitrile (B52724) or methanol (B129727) mixed with water, often with acidic modifiers to improve peak shape and resolution. Detection is frequently achieved using UV-Vis detectors, or more powerfully, by coupling with mass spectrometry (HPLC-MS). The integration of HPLC with mass spectrometry, such as HPLC-ESI-MS and HPLC-APCI-MS, has been successfully applied in the analysis of Ferula communis constituents, which include this compound, offering enhanced specificity and sensitivity.

    Table 1: Typical HPLC Parameters for this compound Quantification

    ParameterTypical Range/Description
    Column TypeC18 (e.g., 2.1 x 100 mm, 1.8-5 µm particle size)
    Mobile PhaseAcetonitrile/Water or Methanol/Water gradients
    Flow Rate0.2 - 1.0 mL/min
    Injection Volume1 - 20 µL
    DetectionUV-Vis (e.g., 200-280 nm), ESI-MS, APCI-MS
    Sample PreparationSPE, LLE, Protein Precipitation, Filtration
    Internal StandardStructurally similar compound or deuterated analog

    Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

    Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantification of volatile or semi-volatile compounds. While this compound (C₁₅H₂₆O₄) is a sesquiterpene, its relatively high molecular weight and presence of oxygen atoms may require derivatization to enhance its volatility and thermal stability for optimal GC-MS analysis.

    GC-MS methods for compounds in biological matrices often involve extensive sample preparation, including liquid-liquid extraction or solid-phase extraction, followed by derivatization using reagents like silylation agents (e.g., BSTFA) or acylation agents. The separation occurs on capillary columns, typically coated with non-polar or moderately polar stationary phases (e.g., DB-5MS). Detection is performed by mass spectrometry, often in selected ion monitoring (SIM) mode for targeted quantification, which provides high sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) ions characteristic of this compound.

    Table 2: Illustrative GC-MS Parameters for this compound Quantification

    ParameterIllustrative Range/Description
    Column TypeDB-5MS or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm)
    Carrier GasHelium (e.g., 1.0 mL/min)
    Oven ProgramRamped temperature program (e.g., 50°C to 280°C)
    Injection ModeSplitless or split injection
    DerivatizationRequired for polarity/volatility (e.g., silylation)
    DetectionElectron Ionization (EI) MS, Selected Ion Monitoring (SIM)
    Sample PreparationLLE, SPE, Derivatization
    Internal StandardDeuterated this compound or suitable analog

    Spectrometric Techniques for this compound Metabolite Profiling (Excluding Human Clinical Samples)

    Metabolite profiling aims to identify and quantify the small molecule metabolites present in biological systems, providing insights into metabolic pathways and biotransformation processes. High-resolution mass spectrometry and NMR-based metabolomics are pivotal in this field.

    High-Resolution Mass Spectrometry for Metabolite Identification

    High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS) or used in flow injection (FIE-HRMS) mode, is a powerful tool for untargeted metabolomics and the identification of this compound metabolites. HRMS offers exceptional mass accuracy (parts per million, ppm) and resolving power, enabling the unambiguous determination of elemental compositions for unknown metabolites, even in complex biological matrices.

    Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF-MS) are routinely used. For this compound, HRMS can identify its biotransformation products by detecting mass shifts corresponding to common metabolic reactions such as oxidation, reduction, hydrolysis, or conjugation. The high mass accuracy allows for the differentiation of isobaric compounds (compounds with the same nominal mass but different elemental compositions), which is crucial for accurate metabolite identification.

    Table 3: Key Features of HRMS for this compound Metabolite Identification

    FeatureDescription
    Mass AccuracySub-ppm accuracy for elemental composition determination
    Resolving PowerAbility to distinguish ions with very similar m/z values
    Fragmentation (MS/MS)Provides structural information for metabolite elucidation
    SensitivityHigh sensitivity for detecting low-abundance metabolites
    ThroughputHigh-throughput capabilities, especially with flow injection methods

    NMR-Based Metabolomics for this compound Biotransformation Studies

    Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that offers unique advantages for metabolomics, including high reproducibility and the ability to quantify metabolites without the need for extensive sample preparation or derivatization. For this compound biotransformation studies, NMR-based metabolomics can provide comprehensive insights into the structural changes occurring during metabolism in various biological systems (e.g., plant cell cultures, microbial systems, in vitro enzyme assays).

    Both proton (¹H) NMR and carbon-13 (¹³C) NMR are employed. While ¹H NMR offers high sensitivity and is widely used for metabolic profiling, ¹³C NMR provides a larger chemical shift dispersion, which is beneficial for resolving overlapping signals and confirming metabolite structures, especially for complex molecules like this compound and its derivatives. Stable isotope labeling (e.g., with ¹³C or ²H) combined with NMR (Stable Isotope Resolved Metabolomics, SIRM) is particularly powerful for tracing metabolic pathways and determining the flux through specific biotransformation routes of this compound.

    Table 4: Advantages of NMR in this compound Biotransformation Studies

    AdvantageApplication in this compound Research
    Non-destructiveAllows for repeated analysis of the same sample
    QuantitativeEnables absolute quantification of this compound and its metabolites
    Structural ElucidationGold standard for identifying novel or unknown this compound metabolites
    Isotope TracingTracing the metabolic fate of this compound using ¹³C or ²H labels
    Minimal Sample PrepReduces potential for sample degradation or loss

    Advanced Spectroscopic Characterization for this compound-Target Interactions

    Understanding the interactions between this compound and its biological targets is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques provide detailed structural and conformational information about these interactions. While specific studies on this compound-target interactions using these methods were not found, the general applicability of these techniques is well-established.

    Techniques such as X-ray crystallography can provide atomic-resolution structures of this compound bound to a target protein, revealing precise binding sites and interaction modes. Fourier Transform Infrared (FTIR) spectroscopy can identify changes in functional groups upon this compound binding, indicating conformational changes in the target molecule. UV-Vis spectroscopy can detect changes in absorbance or fluorescence upon binding, particularly if the target or this compound has chromophores. Fluorescence spectroscopy, including techniques like fluorescence quenching or energy transfer, can provide insights into binding affinities and the proximity of this compound to fluorescent residues in the target.

    Furthermore, advanced NMR techniques, beyond simple metabolomics, can be employed to study this compound-target interactions. Ligand-based NMR methods (e.g., Saturation Transfer Difference (STD) NMR, Diffusion-Ordered Spectroscopy (DOSY)) can identify binding ligands and characterize their binding to macromolecules. Protein-based NMR methods (e.g., chemical shift perturbation mapping) can pinpoint the specific residues on a target protein that interact with this compound. These methods are particularly useful for characterizing weak to moderate interactions in solution.

    Table 5: Advanced Spectroscopic Techniques for this compound-Target Interactions

    TechniqueInformation Provided
    X-ray CrystallographyAtomic-resolution structure of this compound-target complex
    FTIR SpectroscopyConformational changes, functional group interactions
    UV-Vis SpectroscopyBinding events, changes in electronic environment
    Fluorescence SpectroscopyBinding affinity, proximity, conformational changes
    Advanced NMR (STD, DOSY, CSP)Ligand binding, binding sites, interaction dynamics

    Bioanalytical Methods for Assessing this compound's Cellular Impact

    Bioanalytical methods are critical for elucidating the cellular impact of this compound, providing insights into its mechanism of action and potential therapeutic applications. These methodologies allow for the quantitative assessment of this compound's effects on cellular functions, gene expression, and signaling pathways. By employing sophisticated analytical techniques, researchers can precisely measure cellular responses, identify molecular targets, and characterize the cascade of events triggered by this compound exposure. This detailed cellular profiling is essential for validating this compound's biological activities and advancing its research.

    Fluorescence Quantitative Detection of Gene Expression

    Fluorescence quantitative detection of gene expression, primarily through techniques such as quantitative Polymerase Chain Reaction (qPCR) and reverse transcription qPCR (RT-qPCR), is a cornerstone in assessing the cellular impact of compounds like this compound. This methodology allows for the precise measurement of messenger RNA (mRNA) levels, providing a quantitative readout of gene activity in response to this compound treatment.

    In a typical RT-qPCR experiment, total RNA is extracted from this compound-treated cells and subsequently reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification, where fluorescent dyes or probes are incorporated to generate a signal proportional to the amount of amplified product. The quantification cycle (Cq) value, which is the cycle number at which fluorescence signal crosses a defined threshold, is inversely proportional to the initial amount of target mRNA, allowing for the quantification of gene expression levels.

    For this compound research, fluorescence quantitative detection of gene expression would be employed to identify specific genes whose expression is upregulated or downregulated following exposure to the compound. For instance, given this compound's reported cytotoxic effects on cancer cell lines, researchers might investigate genes involved in cell cycle regulation, apoptosis, DNA repair, or oxidative stress pathways. wikipedia.org Similarly, its antibacterial properties could lead to studies on genes related to bacterial stress response or virulence factors in susceptible pathogens. While specific gene expression data for this compound using this method is not detailed in the available literature, such studies would be crucial for understanding its molecular targets and pathways.

    Table 1: Hypothetical Gene Expression Changes in Response to this compound Treatment

    Gene SymbolFold Change (Treated vs. Control)p-valueInvolved Pathway (Hypothetical)
    TP532.5 (Upregulated)< 0.01Apoptosis, Cell Cycle Arrest
    BCL20.4 (Downregulated)< 0.05Anti-Apoptosis
    NFKB10.6 (Downregulated)< 0.05Inflammation, Cell Survival
    CASP33.1 (Upregulated)< 0.001Apoptosis

    Cell-Based Assays for Mechanistic Pathway Analysis

    Cell-based assays are pivotal tools for dissecting the intricate mechanistic pathways influenced by this compound. These assays offer a physiologically relevant environment to study the compound's effects on various cellular processes, providing insights beyond simple cytotoxicity or growth inhibition. A diverse array of cell-based assays can be utilized to understand how this compound exerts its biological activities:

    Cell Viability and Proliferation Assays: Assays such as MTT, BrdU incorporation, and colony formation are fundamental for quantifying this compound's impact on cell growth and survival. These assays can confirm cytotoxic effects and provide dose-response relationships.

    Apoptosis and Cell Death Assays: To determine if this compound induces programmed cell death, assays like caspase-3/7 activity measurement, Annexin V/Propidium Iodide (PI) staining (using flow cytometry), and TUNEL assays are employed. These assays help differentiate between apoptotic and necrotic cell death.

    Signal Transduction and Reporter Assays: Luciferase or fluorescence-based reporter assays are highly effective in monitoring the activation or inhibition of specific signaling pathways. By linking a reporter gene to a promoter responsive to a particular pathway, changes in this compound-treated cells can be quantitatively measured. For example, if this compound is suspected to modulate a specific receptor or transcription factor, a reporter assay can confirm this interaction.

    High-Content Imaging (HCI): HCI combines automated microscopy with image analysis to extract quantitative data on multiple cellular parameters simultaneously, such as nuclear morphology, protein translocation, and organelle integrity. This provides a comprehensive phenotypic profile of this compound's effects.

    Western Blotting and ELISA: These techniques are used to quantify changes in protein expression levels and post-translational modifications (e.g., phosphorylation) of key proteins within signaling pathways affected by this compound.

    Table 2: Hypothetical Cellular Pathway Modulation by this compound

    Assay TypeMeasured ParameterObserved Effect (Hypothetical)Implied Pathway/Mechanism (Hypothetical)
    Caspase-3/7 ActivityRelative Luminescence UnitsIncreased (2.8-fold)Apoptosis Induction
    NF-κB Reporter AssayRelative Luminescence UnitsDecreased (0.5-fold)Inhibition of Inflammatory Signaling
    Cell Cycle Analysis (Flow Cytometry)% Cells in G2/M PhaseIncreased (from 15% to 35%)Cell Cycle Arrest
    Mitochondrial Membrane PotentialJC-1 Fluorescence RatioDecreasedMitochondrial Dysfunction

    Preclinical Research Models and Methodologies for Fercoperol Investigation

    In Vivo Animal Models for Fercoperol Efficacy Evaluation (Excluding Human Clinical Trials)

    Following promising in vitro results, the evaluation of this compound would progress to in vivo animal models. These studies are essential for understanding the compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism context.

    Rodents, particularly mice and rats, are the most commonly used animal models in preclinical research due to their physiological similarities to humans, relatively short lifespan, and ease of handling. researchgate.netresearchgate.net These models are used to assess the therapeutic efficacy of this compound against specific diseases. For example, in an infectious disease model, rodents would be infected with a pathogen and then treated with this compound to determine its ability to clear the infection.

    In the context of oncology, specialized rodent models are used to evaluate anticancer agents.

    Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background. pharmalegacy.comcrownbio.com A key advantage of syngeneic models is the presence of a fully functional immune system, which is crucial for evaluating immunotherapies. pharmalegacy.comchampionsoncology.com If this compound is hypothesized to have an immunomodulatory effect, its efficacy would be tested in syngeneic models to observe its interaction with the host immune system in combating the tumor. aacrjournals.org

    Xenograft Models: Xenograft models involve the implantation of human tumor cells into immunodeficient mice. pharmalegacy.comcrownbio.com These models are particularly useful for assessing the direct antitumor activity of a compound on human cancers. aacrjournals.org Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are considered highly predictive of clinical outcomes. nih.gov The efficacy of this compound would be evaluated in xenograft models by measuring its ability to inhibit tumor growth. nih.gov

    Table 3: Illustrative Data from a Xenograft Tumor Growth Study This table presents hypothetical data for illustrative purposes.

    Treatment GroupAverage Tumor Volume (mm³) at Day 21
    Vehicle Control 1250
    This compound (low dose) 875
    This compound (high dose) 450
    Positive Control (Standard Chemotherapy) 400

    Disease-Specific Preclinical Models for Anti-Malarial or Antibacterial Activity

    Preclinical models are indispensable for evaluating the efficacy of compounds like this compound against specific pathogens. For its potential anti-malarial and antibacterial applications, both in vitro and in vivo models are employed.

    Anti-Malarial Activity:

    The anti-malarial activity of Ferroquine, a compound analogous to this compound, has been extensively studied in various rodent models of malaria. nih.gov These in vivo models are crucial for understanding the compound's efficacy in a complex biological system. The standard four-day test developed by Peters is a commonly used method to assess the curative dose of antimalarial drugs. nih.gov

    Key rodent malaria strains used in these studies include:

    Plasmodium berghei

    Plasmodium yoelii

    Plasmodium vinckei

    In these models, the efficacy of the test compound is typically determined by measuring the reduction in parasitemia (the percentage of red blood cells infected with the malaria parasite) compared to untreated controls. Curative tests in these models have demonstrated the potential of Ferroquine against various Plasmodium strains. nih.gov

    Antibacterial Activity:

    While specific preclinical models for the antibacterial activity of this compound or Ferroquine are not extensively documented in the reviewed literature, established models for testing novel antimicrobial agents can be extrapolated. A relevant example is the use of a murine model of an infected cutaneous wound to evaluate the antimicrobial efficacy of new treatments.

    In a study investigating a combination therapy, a murine model of a wound infected with Staphylococcus aureus biofilm was utilized. nih.gov The key aspects of this model that could be applied to this compound research include:

    Induction of a full-thickness wound on the dorsum of the mice.

    Inoculation of the wound with a specific strain of bacteria, such as a clinical isolate of S. aureus.

    Application of the test compound (in this case, a hydrogel containing the active agents) to the wound.

    Monitoring of the bacterial burden in the wound over a period of time, often daily, to assess the antimicrobial effect. nih.gov

    This type of model allows for the evaluation of the compound's ability to reduce a localized bacterial infection and can also provide insights into its effects on wound healing. nih.gov

    Another approach in the preclinical characterization of antimicrobial agents is the use of magnetic nanocarriers to deliver the drug to the site of infection, which can reduce the required dose and minimize potential side effects. nih.gov

    Methodologies for Assessing this compound's Pharmacodynamics in Preclinical Models

    Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on the body. In preclinical models, assessing the pharmacodynamics of this compound would involve evaluating its mechanism of action and the dose-response relationship.

    Methodologies for assessing pharmacodynamics in preclinical settings are multifaceted and aim to provide a quantitative understanding of the drug's effect. These methodologies are crucial for bridging the gap between preclinical findings and clinical applications. crownbio.com

    Biomarker Identification and Validation in Preclinical Settings

    Biomarkers are measurable indicators of a biological state or condition and are critical tools in preclinical drug development. crownbio.comalliedacademies.org They can provide insights into a drug's efficacy and safety before advancing to human trials. crownbio.com

    Role of Preclinical Biomarkers:

    Target Identification and Validation: Analysis of specific biomolecules in disease models can help identify potential drug targets. alliedacademies.org

    Assessment of Pharmacokinetics and Pharmacodynamics: Biomarkers can help in understanding how a drug is metabolized, distributed, and its effect on the body. alliedacademies.org

    Toxicity Assessment: Early identification of potential toxicities can reduce the risk of late-stage failures in drug development. crownbio.com

    Validation of Preclinical Biomarkers:

    The validation of biomarkers is a complex process that is dependent on the context of use (CoU). labcorp.com This involves defining the analytical method, understanding the biology and pathophysiology of the process being studied, and considering the pharmacokinetic and pharmacodynamic properties of the biomarker. nih.gov

    An example of biomarker validation in a preclinical context is the use of the enzyme-linked ImmunoSpot® (ELISpot) assay to assess T-cell response to a gene therapy vector. labcorp.com Due to high inter-individual variability, a fixed cut-point for a positive or negative response could not be established. Instead, a floating cut-point with a donor-specific correction factor was used, showcasing a fit-for-purpose approach to biomarker validation based on the CoU. labcorp.com

    For a compound like this compound, with its iron-containing ferrocene (B1249389) core, potential biomarkers could be related to iron metabolism or oxidative stress, reflecting its proposed mechanism of action. medchemexpress.comtamu.edu

    Quantitative Analysis of Biological Responses to this compound

    Quantitative analysis of the biological responses to a drug is fundamental to understanding its potency and efficacy. This involves measuring the drug's effect at various concentrations to establish a dose-response relationship.

    In Vitro Analysis:

    A common method for quantifying the in vitro activity of an antimicrobial or antimalarial compound is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug that is required to inhibit a biological process by 50%.

    Antimalarial Activity: Ferroquine has demonstrated a lower IC50 value compared to Chloroquine against hematin, indicating it is a stronger inhibitor of this biological process, which is crucial for the malaria parasite's survival. tamu.edu

    Cytotoxicity: The IC50 values of Ferroquine have also been determined against non-cancerous and cancer cell lines to assess its potential cytotoxicity. medchemexpress.com

    In Vivo Analysis:

    In animal models, the biological response is quantified by measuring relevant physiological or pathological parameters.

    Antimalarial Efficacy: In rodent models of malaria, the efficacy of Ferroquine is quantified by the EC50, which is the dose that leads to a 50% reduction in parasitemia at the end of the assay. nih.gov

    Antimicrobial Efficacy: In a murine wound infection model, the antibacterial effect can be quantified by measuring the reduction in bacterial bioburden. For instance, a significant logarithmic reduction in bacterial counts in the treated group compared to the control group would indicate efficacy. nih.gov

    Pharmacodynamic Biomarkers: The induction of a pharmacodynamic biomarker can also be quantified. For example, in a study with an interleukin-10 Fc fusion protein, the in vivo EC50 for the induction of interleukin-18 was estimated.

    The following table provides a hypothetical representation of how quantitative data on biological responses to this compound could be presented.

    ParameterAssay/ModelEndpointResult
    In Vitro Anti-Malarial ActivityPlasmodium falciparum CultureIC50Value in nM
    In Vivo Anti-Malarial ActivityP. berghei Infected MouseEC50 (Parasitemia Reduction)Value in mg/kg
    In Vivo Antibacterial ActivityS. aureus Infected Wound ModelLog10 Reduction in Bacterial BioburdenValue
    Pharmacodynamic ResponseMouse ModelEC50 for Biomarker InductionValue in nM

    Considerations for Translational Value of Preclinical this compound Research

    The ultimate goal of preclinical research is to provide a strong foundation for successful clinical trials. Therefore, the translational value of preclinical studies is of paramount importance.

    Bridging the Gap Between Preclinical and Clinical Studies:

    A significant challenge in drug development is translating promising preclinical results into successful clinical outcomes. alliedacademies.org Biomarkers play a crucial role in bridging this gap by providing information on drug safety and efficacy that can be monitored in both preclinical models and human subjects. alliedacademies.org

    Key Considerations for Enhancing Translational Value:

    Appropriate Model Selection: The choice of preclinical models should mimic the human disease state as closely as possible.

    Biomarker Strategy: The identification and validation of translational biomarkers that can be used in both animals and humans are critical for de-risking clinical development. crownbio.com

    Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating preclinical PK/PD data can help in predicting the clinical and adverse responses to drugs in humans.

    For a novel compound like this compound, careful consideration of these factors will be essential to maximize the translational value of its preclinical research and to guide its potential development as a therapeutic agent.

    Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed scientific article based on the provided outline.

    Extensive searches for "this compound" across scientific databases and the broader web did not yield any specific information about a compound with this name. This suggests that "this compound" may be a novel, not-yet-publicly-documented compound, a proprietary research chemical, a term used in a highly specialized context not accessible through public searches, or potentially a misnomer.

    Without any foundational data on the chemical structure, synthesis, or biological activity of this compound, it is impossible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. The requested sections on unexplored biological activities, rational design of derivatives, combination studies, analytical techniques, preclinical models, multi-omics data, and its role in chemical biology all presuppose the existence of a body of research that does not appear to be publicly available.

    Therefore, the following article cannot be constructed. To proceed, verifiable and citable information on the chemical identity and scientific literature pertaining to "this compound" would be required.

    Future Research Directions and Translational Perspectives for Fercoperol Preclinical Focus

    Prospects for Preclinical Translational Development of Fercoperol-Based Agents

    This compound, a unique cyclic-endoperoxynerolidol derivative isolated from Ferula communis, represents a compelling yet underexplored natural product with potential for therapeutic development. While direct preclinical research on this compound is in its infancy, the broader pharmacological context of compounds derived from Ferula species, and sesquiterpenoids in general, provides a roadmap for its future translational development. The known anti-malarial activity of this compound serves as a crucial starting point for a comprehensive preclinical investigation aimed at elucidating its full therapeutic potential.

    The genus Ferula is a rich source of bioactive compounds, including sesquiterpenes and sesquiterpene coumarins, which have demonstrated a wide array of pharmacological effects. researchgate.netmdpi.comfao.org These include antimicrobial, anti-inflammatory, cytotoxic, and phytoestrogenic activities. nih.govmums.ac.irnih.gov Notably, compounds such as ferutinin and ferulenol, also from Ferula communis, have been the subject of preclinical studies, revealing activities ranging from estrogen receptor modulation to anticoagulant effects. nih.govmdpi.com This existing body of research on related compounds offers valuable insights into the potential biological pathways that this compound and its future derivatives might modulate.

    The preclinical development of this compound-based agents will necessitate a systematic approach, beginning with the confirmation and expansion of its known anti-malarial properties. Subsequent research should focus on screening for a broader range of biological activities, guided by the known pharmacological profile of other Ferula constituents. A critical aspect of this preclinical journey will be to investigate the mechanism of action underlying any observed bioactivity, which will be instrumental in identifying specific molecular targets.

    Further preclinical development will likely involve the semi-synthesis of this compound analogs to establish structure-activity relationships (SAR). This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The development of robust in vitro and in vivo models will be essential to evaluate the efficacy and safety of lead candidates before they can be considered for clinical translation.

    The following table outlines a potential preclinical research plan for this compound, drawing on established methodologies for natural product drug discovery and the known biological activities of related compounds.

    Research Phase Objective Key Activities Potential Therapeutic Areas
    Lead Discovery and Validation To confirm and expand the known biological activities of this compound.- In vitro screening against a panel of infectious disease targets (e.g., other parasites, bacteria, viruses).- In vitro screening for anticancer, anti-inflammatory, and neuroprotective activity.- Confirmation of anti-malarial activity in various Plasmodium strains.Infectious Diseases, Oncology, Inflammatory Disorders
    Mechanism of Action Studies To elucidate the molecular mechanisms underlying this compound's bioactivity.- Target identification and validation studies (e.g., affinity chromatography, proteomics).- Cellular pathway analysis (e.g., apoptosis, cell cycle, signaling pathways).- Enzyme inhibition assays.Target-based Drug Discovery
    Lead Optimization To improve the therapeutic potential of this compound through chemical modification.- Synthesis of a library of this compound derivatives.- Establishment of Structure-Activity Relationships (SAR).- Optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties.Medicinal Chemistry
    Preclinical Efficacy and Safety To evaluate the in vivo efficacy and safety of lead this compound-based candidates.- Development of relevant animal models of disease.- Pharmacokinetic and pharmacodynamic (PK/PD) studies.- Preliminary toxicology and safety pharmacology studies.Translational Medicine

    The successful preclinical development of this compound-based agents will hinge on a multidisciplinary approach that integrates natural product chemistry, pharmacology, and toxicology. The unique endoperoxide bridge in this compound's structure is of particular interest, as this moiety is present in other natural products with potent biological activities, such as the anti-malarial drug artemisinin (B1665778). This structural feature may be key to this compound's own therapeutic potential and warrants detailed investigation.

    While the path from a natural product lead to a clinically approved drug is long and challenging, the initial evidence for this compound's bioactivity, coupled with the rich pharmacological precedent of the Ferula genus, provides a strong rationale for its continued preclinical investigation. Future research in this area holds the promise of yielding novel therapeutic agents for a range of human diseases.

    Q & A

    Basic Research Questions

    Q. What are the recommended methodologies for synthesizing and characterizing Fercoperol in laboratory settings?

    • Answer : Synthesis of this compound should follow protocols validated for reproducibility, such as multi-step organic synthesis with purity verification via HPLC (≥98%) and structural confirmation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Characterization should include spectroscopic (UV-Vis, IR) and chromatographic (GC-MS, LC-MS) techniques. For novel derivatives, provide detailed synthetic pathways and crystallographic data (if available) to confirm stereochemistry .

    Table 1 : Key Analytical Techniques for this compound Characterization

    TechniquePurposeValidation Criteria
    HPLCPurity assessmentRetention time consistency, peak symmetry
    NMRStructural elucidationSignal splitting patterns, coupling constants
    HRMSMolecular weight confirmationMass accuracy ≤ 5 ppm
    X-ray crystallographyStereochemical confirmationR-factor ≤ 0.05

    Q. How can researchers design experiments to evaluate this compound’s mechanism of action in vitro?

    • Answer : Use the PICOT framework to structure experiments:

    • Population : Target cell lines (e.g., cancer, neuronal).
    • Intervention : this compound dosage (e.g., IC50 determination via MTT assay).
    • Comparison : Positive/negative controls (e.g., untreated cells, reference drugs).
    • Outcome : Quantify biomarkers (e.g., apoptosis via caspase-3 activation).
    • Time : Exposure duration (e.g., 24–72 hours).
      Include dose-response curves and statistical validation (ANOVA, p < 0.05) .

    Q. What ethical considerations are critical when conducting preclinical studies on this compound?

    • Answer : Ensure compliance with institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via power analysis, minimize suffering through humane endpoints, and validate toxicity data using histopathology and serum biochemistry. Document ethical approval codes in all publications .

    Advanced Research Questions

    Q. How can contradictory findings in this compound’s pharmacokinetic profiles across studies be resolved?

    • Answer : Apply contradiction analysis by:

    Comparing methodologies (e.g., bioavailability assays in rodents vs. primates).

    Assessing confounding variables (e.g., diet, metabolic enzyme polymorphisms).

    Validating results via independent replication or meta-analysis.
    Use tools like Bland-Altman plots to quantify inter-study variability .

    Q. What strategies optimize this compound’s stability in novel drug delivery systems (e.g., nanoparticles)?

    • Answer : Use a Design of Experiments (DoE) approach to test variables:

    • Factors : Polymer type (PLGA vs. chitosan), encapsulation efficiency, pH.

    • Responses : Drug release kinetics (e.g., Higuchi model), stability under accelerated conditions (40°C/75% RH).
      Validate with stability-indicating assays (e.g., forced degradation studies) .

      Table 2 : Stability-Optimization Parameters for this compound Nanoparticles

      ParameterTarget RangeAnalytical Method
      Encapsulation efficiency≥85%UV-Vis spectroscopy
      Particle size100–200 nmDynamic light scattering
      Zeta potential±30 mVElectrophoretic mobility

    Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

    • Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Prioritize hub genes/proteins with ≥2-fold change and FDR-adjusted p-values .

    Methodological Frameworks for Rigorous Inquiry

    • FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant .
    • PICOT Structure : Define population, intervention, comparison, outcome, and time .
    • Data Contradiction Resolution : Triangulate results via independent replication, meta-analysis, or advanced statistical modeling (e.g., mixed-effects models) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.